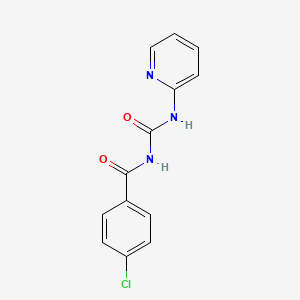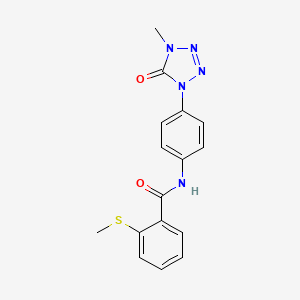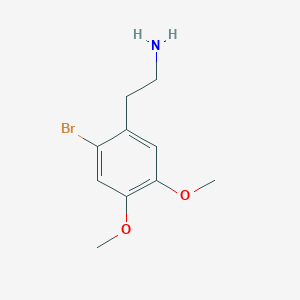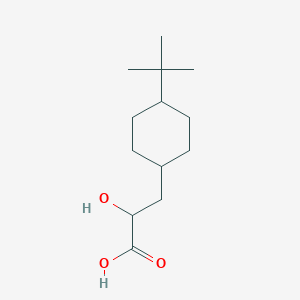![molecular formula C12H14N2O3S B2812535 N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide CAS No. 2361640-42-6](/img/structure/B2812535.png)
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, also known as CSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CSP is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy. In immunology, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide is complex and involves multiple targets. N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to inhibit the activity of specific enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. In neurons, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific ion channels, including the voltage-gated potassium channel Kv1.3. In immune cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific signaling pathways, including the NF-κB pathway.
Biochemical and Physiological Effects:
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide inhibits the activity of specific enzymes involved in cancer cell metabolism, leading to decreased cell proliferation and increased cell death. In neurons, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide modulates the activity of specific ion channels, leading to changes in neuronal excitability. In immune cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide modulates the activity of specific signaling pathways, leading to changes in cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide. One direction is to further investigate its potential applications in cancer research, including its efficacy in combination with other cancer treatments. Another direction is to investigate its potential applications in neurological disorders, including epilepsy and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, as well as its potential side effects.
Synthesemethoden
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide can be synthesized using various methods, but the most commonly used method is the reaction of 3-aminophenyl cyclopropane sulfonamide with propiolamide. This reaction results in the formation of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, which can be purified using chromatography techniques. Other methods of synthesis include the reaction of 3-nitrophenyl cyclopropane sulfonamide with propargylamine and the reaction of 3-aminophenyl cyclopropane sulfonamide with propargyl alcohol.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropylsulfonylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-12(15)13-9-4-3-5-10(8-9)14-18(16,17)11-6-7-11/h2-5,8,11,14H,1,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDVTAAZSMWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)


![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)
